molecular formula C18H18FNO2 B1327238 4'-Fluoro-2-morpholinomethylbenzophenone CAS No. 24088-68-4

4'-Fluoro-2-morpholinomethylbenzophenone

Cat. No.: B1327238
CAS No.: 24088-68-4
M. Wt: 299.3 g/mol
InChI Key: DUERTKMPLBNDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Fluoro-2-morpholinomethylbenzophenone is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Interactions and Molecular Analysis

    • The derivatives of 1,2,4-triazoles, including a fluoro derivative similar to 4'-Fluoro-2-morpholinomethylbenzophenone, have been synthesized and characterized for their intermolecular interactions. These studies provide insights into the nature of lp⋯π interactions, crucial for understanding molecular behavior in various chemical contexts (Shukla et al., 2014).
  • Synthesis and Characterization for Biological Activity

    • Compounds structurally similar to this compound have been synthesized and characterized for their biological activities, including antimicrobial and antioxidant properties. These studies demonstrate the potential of such compounds in therapeutic applications (Mamatha S.V et al., 2019).
  • Pharmaceutical Compound Analysis

    • A pharmaceutical compound with similarities to this compound has been synthesized, showcasing its potential as a molecular probe in pharmaceutical research. The study also examined its interaction with beta-cyclodextrin, highlighting its versatility in drug formulation (Tang et al., 2004).
  • Antimicrobial Activity

    • Derivatives of this compound have demonstrated significant antimicrobial activity. Such studies contribute to the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Janakiramudu et al., 2017).
  • Cellular Toxicity and Apoptosis Induction

    • Research on compounds structurally related to this compound has shown their potential to induce apoptosis in cells. This is significant for cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy (Zhang et al., 2012).
  • Antimycobacterial Activity

    • Synthesized fluorinated compounds related to this compound have shown promising antimycobacterial activity. This finding is crucial for developing new treatments for mycobacterial infections, such as tuberculosis (Sathe et al., 2011).
  • Hydrogen-Bond Basicity Research

    • The hydrogen-bond basicity of secondary amines, including those similar to this compound, has been studied. This research is fundamental in understanding hydrogen bonding in various chemical and biological processes (Graton et al., 2001).
  • Polymer Science and Engineering

    • Fluorinated phthalazinone monomers, like this compound, have been synthesized and studied for their application in high-performance polymers. This research is significant for the development of advanced materials in engineering and technology (Xiao et al., 2003).
  • Optimization of Pharmaceutical Production Processes

    • The continuous production of a key intermediate, structurally related to this compound, for synthesizing Linezolid, a critical pharmaceutical compound, has been studied. This research contributes to the optimization of drug manufacturing processes (Pereira et al., 2021).
  • Medicinal Chemistry and Drug Development

    • Studies on analogues of amodiaquine, including compounds with structural similarities to this compound, have led to the identification of potential back-up compounds for N-tert-butyl isoquine, contributing to the field of antimalarial drug development (O’Neill et al., 2009).

Properties

IUPAC Name

(4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUERTKMPLBNDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643539
Record name (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24088-68-4
Record name (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.